molecular formula C5H14Cl2N2O B6225234 (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride CAS No. 2768300-50-9

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

Cat. No. B6225234
CAS RN: 2768300-50-9
M. Wt: 189.1
InChI Key:
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Description

(3S,5R)-5-(Aminomethyl)pyrrolidin-3-ol dihydrochloride, also known as AMPDC, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrrolidinone family of compounds, which has been studied for its potential therapeutic uses. AMPDC has been used in a range of laboratory experiments, including those related to drug metabolism, enzyme inhibition, and biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AMPDC.

Scientific Research Applications

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs in the body, as well as to study enzyme inhibition and the biochemical and physiological effects of drugs. It has also been used to study the effects of various compounds on cell growth and differentiation. Additionally, (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the study of cancer.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which can have a variety of effects on the body. Additionally, (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has been shown to interact with other enzymes, such as monoamine oxidase, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride have been studied in both in vitro and in vivo models. In vitro studies have shown that (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body. This increased level of acetylcholine can have a variety of effects on the body, including increased alertness, improved memory and cognitive function, and improved mood. Additionally, (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride in laboratory experiments is its high purity and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it an ideal choice for laboratory research. However, there are some limitations to using (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride in laboratory experiments. It is not very soluble in water, which can make it difficult to work with, and it is also not very stable in the presence of light or heat. Additionally, it is not very effective in the presence of certain enzymes, such as monoamine oxidase.

Future Directions

There are a number of potential future directions for the use of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride may be useful in the treatment of cancer, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride could be used to study the effects of various compounds on cell growth and differentiation, as well as to study the metabolism of drugs in the body. Finally, (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride could be used to study the biochemical and physiological effects of drugs, as well as to study enzyme inhibition.

Synthesis Methods

The synthesis of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a multi-step process that involves the reaction of pyrrolidin-3-ol with 5-aminomethyl-1,3-dioxane in the presence of an appropriate acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the resulting product is then purified and crystallized. The final product is a white crystalline solid with a melting point of 158-159°C and a purity of greater than 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-proline is reacted with formaldehyde in the presence of sodium hydroxide to form (S)-2-formylpyrrolidine.", "Step 2: (S)-2-formylpyrrolidine is reduced with sodium borohydride to form (S)-2-hydroxymethylpyrrolidine.", "Step 3: (S)-2-hydroxymethylpyrrolidine is reacted with ammonium chloride and hydrochloric acid to form (S)-5-(aminomethyl)pyrrolidine dihydrochloride.", "Step 4: (S)-5-(aminomethyl)pyrrolidine dihydrochloride is treated with sodium hydroxide to form (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride." ] }

CAS RN

2768300-50-9

Product Name

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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